molecular formula C8H6BrFO2 B12993757 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one

2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one

Cat. No.: B12993757
M. Wt: 233.03 g/mol
InChI Key: XKYNUWXCDDWJFK-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a hydroxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one typically involves the bromination of 4-fluoro-3-hydroxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one
  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one
  • 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one

Comparison:

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

2-bromo-1-(4-fluoro-3-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6BrFO2/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,11H,4H2

InChI Key

XKYNUWXCDDWJFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)O)F

Origin of Product

United States

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